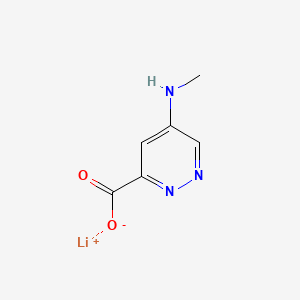
Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate typically involves the reaction of 5-(methylamino)pyridazine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylamino group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyridazine ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Functionalized pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to identify specific applications in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring stability and reactivity.
Wirkmechanismus
The mechanism of action of Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and the derivative used.
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A basic six-membered ring with two nitrogen atoms.
Pyrimidine: A similar six-membered ring but with nitrogen atoms at positions 1 and 3.
Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate is unique due to the presence of the lithium ion and the specific substitution pattern on the pyridazine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C6H6LiN3O2 |
|---|---|
Molekulargewicht |
159.1 g/mol |
IUPAC-Name |
lithium;5-(methylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H7N3O2.Li/c1-7-4-2-5(6(10)11)9-8-3-4;/h2-3H,1H3,(H,7,9)(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
VXPXZLWOJPVVAQ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CNC1=CC(=NN=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



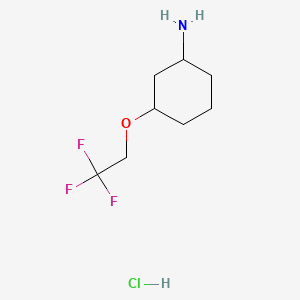
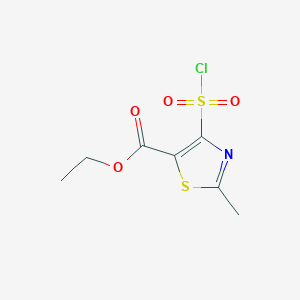
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)


![4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)

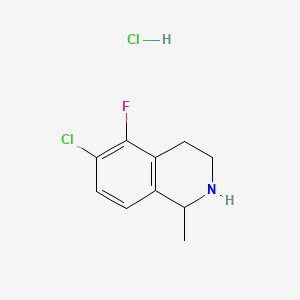
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)

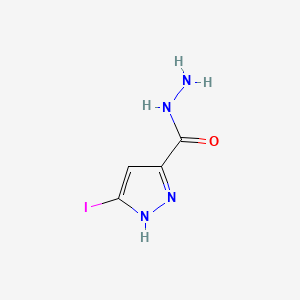
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)
